
N-(Cyclohexylmethyl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Cyclohexylmethyl)guanidine is a synthetic compound that has garnered attention due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a guanidine group attached to a cyclohexylmethyl moiety, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclohexylmethyl)guanidine typically involves the reaction of cyclohexylmethylamine with a guanidylating agent. One common method is the reaction of cyclohexylmethylamine with S-methylisothiourea under basic conditions to yield this compound . Another approach involves the use of carbodiimides as guanidylating agents, which react with cyclohexylmethylamine to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, yield, and purity requirements. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for efficient industrial production.
化学反応の分析
Types of Reactions
N-(Cyclohexylmethyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the guanidine group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Various electrophiles can be used, and reactions are often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may produce N-(Cyclohexylmethyl)amine.
科学的研究の応用
N-(Cyclohexylmethyl)guanidine has a wide range of scientific research applications:
作用機序
The mechanism of action of N-(Cyclohexylmethyl)guanidine involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. In medicinal applications, the compound may inhibit enzymes or interfere with cellular signaling pathways, leading to therapeutic effects .
類似化合物との比較
Similar Compounds
N,N’-Disubstituted Guanidines: These compounds have similar structures but with different substituents on the guanidine group.
Cyclohexylamine Derivatives: Compounds with a cyclohexyl group attached to various functional groups.
Uniqueness
N-(Cyclohexylmethyl)guanidine is unique due to the combination of the cyclohexylmethyl group and the guanidine moiety, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
特性
分子式 |
C8H17N3 |
|---|---|
分子量 |
155.24 g/mol |
IUPAC名 |
2-(cyclohexylmethyl)guanidine |
InChI |
InChI=1S/C8H17N3/c9-8(10)11-6-7-4-2-1-3-5-7/h7H,1-6H2,(H4,9,10,11) |
InChIキー |
BGYOSMOBMYFJEB-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)CN=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


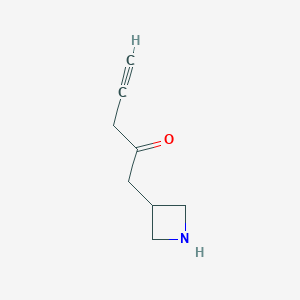
![2-[1-(Oxan-4-yl)ethyl]cyclopropane-1-carbaldehyde](/img/structure/B13203986.png)
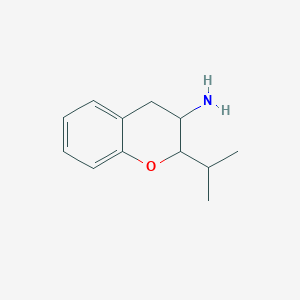

![3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea hydrochloride](/img/structure/B13203997.png)
![(1H-Imidazol-2-ylmethyl)[2-(2-methylphenyl)ethyl]amine](/img/structure/B13204007.png)
![2-[1-(Methylsulfanyl)cyclobutyl]cyclopropane-1-carbaldehyde](/img/structure/B13204014.png)
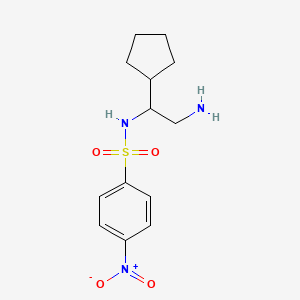
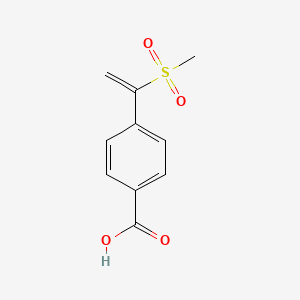
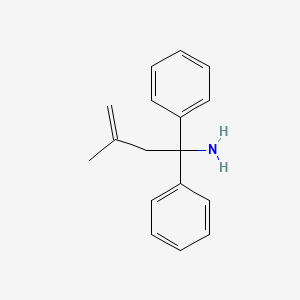


![Methyl 2-[2-(ethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate](/img/structure/B13204054.png)
![(1R,2S,6R,7S)-4Lambda6-thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione](/img/structure/B13204056.png)
